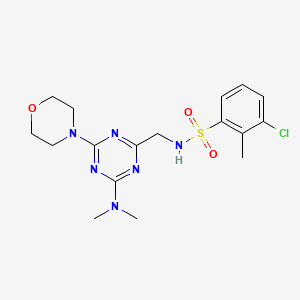

3-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide" is a triazine derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. It features a 1,3,5-triazine core substituted with chloro, dimethylamino, morpholino, and benzenesulfonamide groups. This structural complexity enables diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Initial Reactions: : The synthesis begins with the preparation of 4-(dimethylamino)-6-morpholino-1,3,5-triazine through the reaction of cyanuric chloride with dimethylamine and morpholine under controlled conditions.

Subsequent Steps: : The triazine derivative is then reacted with 3-chloro-2-methylbenzenesulfonamide in the presence of a suitable catalyst, usually a base like triethylamine, at elevated temperatures to afford the final product.

Industrial Production Methods

In industrial settings, this compound is produced in bulk by optimizing the synthetic routes to increase yield and purity. Key aspects include:

Scalable Reactions: : Ensuring that reactions are scalable without significant loss in efficiency.

Cost-Effective Reagents: : Using cost-effective reagents and catalysts.

Safety Protocols: : Implementing stringent safety protocols due to the potential hazards associated with the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation and Reduction: : This compound can undergo oxidation and reduction, influencing its electronic properties and activity.

Substitution: : It is prone to nucleophilic and electrophilic substitution reactions due to the presence of halogen and amino groups.

Common Reagents and Conditions

Oxidizing Agents: : Sodium periodate, potassium permanganate.

Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

Substitution Reactions: : Often facilitated by bases like sodium hydroxide or acids like hydrochloric acid under controlled conditions.

Major Products

The primary products depend on the reaction type:

Oxidation: : Conversion to sulfoxides or sulfones.

Reduction: : Formation of amine derivatives.

Substitution: : Varied substitution products on the triazine and benzenesulfonamide moieties.

Scientific Research Applications

Chemistry

Catalysis: : Acts as a ligand or catalyst in organic reactions due to its triazine core.

Material Science: : Used in designing advanced materials with specific electronic and photonic properties.

Biology and Medicine

Antimicrobial Agents: : Exhibits potential as an antimicrobial agent due to its ability to interact with biological molecules.

Cancer Research: : Being explored for its role in cancer treatment owing to its ability to target specific cellular pathways.

Industry

Pesticides and Herbicides: : Potential use in agrochemical formulations.

Dyes and Pigments: : Structural properties make it suitable for use in dyes and pigments for various applications.

Mechanism of Action

The compound exerts its effects through a combination of molecular interactions:

Binding: : Binds to specific enzymes or receptors, altering their function.

Pathways: : Influences cellular pathways, leading to desired biological outcomes.

Target Interaction: : Direct interaction with molecular targets like DNA, proteins, or membranes, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

3-chloro-N-((4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

3-chloro-N-((4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

3-chloro-N-((4-(dimethylamino)-6-piperazin-1-yl-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

Uniqueness

This compound's uniqueness lies in the presence of a morpholino group, which enhances its solubility and ability to interact with a wider range of biological targets compared to similar compounds. The specific arrangement of functional groups provides distinct reactivity and selectivity profiles, making it versatile for various applications.

This article provides a detailed overview of the compound, addressing its synthesis, reactions, applications, and uniqueness. It's a fascinating molecule with vast potential across multiple scientific and industrial domains.

Biological Activity

3-Chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide is a sulfonamide compound that incorporates a 1,3,5-triazine moiety. This class of compounds has garnered attention due to their potential biological activities, particularly as enzyme inhibitors and in cancer therapy. The following sections detail the biological activities associated with this compound, including its mechanisms of action, cytotoxicity, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a complex structure that can be broken down into distinct functional groups:

- Chloro group : Enhances the lipophilicity and biological activity.

- Dimethylamino group : May contribute to the compound's interaction with biological targets.

- Morpholino and triazine moieties : Implicated in various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that sulfonamides with triazine structures can inhibit various enzymes involved in critical biochemical pathways. Notably, these compounds have been shown to exhibit:

- Anticholinesterase activity : Potentially beneficial for treating neurodegenerative diseases like Alzheimer's disease by inhibiting acetylcholinesterase.

- Antioxidant properties : Providing protection against oxidative stress by scavenging free radicals.

Enzyme Inhibition

Studies have demonstrated that sulfonamide derivatives can act as effective enzyme inhibitors. For instance:

- Cholinesterase Inhibition : Compounds similar to this compound have shown significant inhibition of cholinesterase enzymes, which are crucial for neurotransmitter regulation .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to assess the compound's potential as an anticancer agent. The following data summarizes findings from such studies:

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound in clinical settings:

- Alzheimer's Disease : A study indicated that triazine-based sulfonamides could significantly reduce cholinesterase activity in vitro, suggesting potential for therapeutic use in Alzheimer's management .

- Cancer Therapy : Research involving triazine derivatives demonstrated promising results in inhibiting tumor growth in xenograft models, supporting their role as potential chemotherapeutic agents .

Properties

IUPAC Name |

3-chloro-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN6O3S/c1-12-13(18)5-4-6-14(12)28(25,26)19-11-15-20-16(23(2)3)22-17(21-15)24-7-9-27-10-8-24/h4-6,19H,7-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNNFMOPKORRJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.